2-Furoic acid

Übersicht

Beschreibung

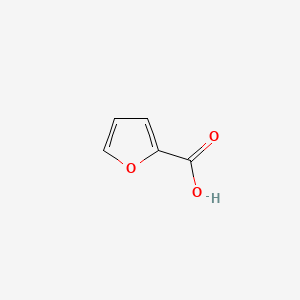

Pyromucic acid, also known as furan-2-carboxylic acid, is an organic compound with the molecular formula C5H4O3. It is a derivative of furan, a heterocyclic aromatic compound. Pyromucic acid was first described by Carl Wilhelm Scheele in 1780, who obtained it by the dry distillation of mucic acid . This compound is known for its distinctive furan ring structure, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pyromucinsäure kann durch Oxidation von Furfurylalkohol oder Furfural synthetisiert werden. Dies kann entweder chemisch oder biokatalytisch erreicht werden. Die aktuelle industrielle Route beinhaltet die Cannizzaro-Reaktion von Furfural in einer wässrigen Natriumhydroxidlösung. Diese Disproportionierungsreaktion erzeugt ein 1:1-Verhältnis von Pyromucinsäure und Furfurylalkohol .

Industrielle Produktionsverfahren: Die industrielle Produktion von Pyromucinsäure umfasst typischerweise die Behandlung von landwirtschaftlichen Rückständen wie Maiskolben und Haferhülsen mit Säure, um Furfural zu erzeugen, das dann zu Pyromucinsäure oxidiert wird .

Analyse Chemischer Reaktionen

Diels–Alder Reactions with Maleimides

2-Furoic acid acts as a diene in Diels–Alder (DA) reactions, particularly with maleimide dienophiles, despite its electron-withdrawing carboxylic acid group. Key findings include:

Reaction Optimization

-

Solvent Effects : Water accelerates reaction rates by ~10× compared to organic solvents (e.g., 63% conversion in 6 h at 50°C in water vs. 6% in DMF) .

-

Base Activation : Using stoichiometric NaOH improves conversion (e.g., 98% conversion with NaOH vs. 63% without) .

Substitution Effects

Electron-donating groups (e.g., methyl) at the furan 5-position enhance reaction rates, while electron-withdrawing groups (e.g., COOH) slow kinetics .

Table 1: Selected DA Reactions of this compound Derivatives

| Entry | R (5-Substituent) | Dienophile | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | H | Maleimide | 98 | 97 |

| 2 | CH₃ | Maleimide | 95 | 95 |

| 3 | COOH | Maleimide | 40 | 68 |

Enzymatic Carboxylation to 2,5-Furandicarboxylic Acid (FDCA)

The enzyme HmfF catalyzes the carboxylation of this compound under high CO₂ pressure, yielding FDCA—a precursor for bioplastics.

Key Results

-

CO₂ Pressure Dependence :

-

Equilibrium Limitations : The reaction favors decarboxylation, necessitating in situ FDCA conversion for practical yields .

Disproportionation via the Henkel Reaction

Under solvent-free conditions with K₂CO₃, this compound undergoes disproportionation to form furan-2,5- and 2,4-dicarboxylic acids .

Reactivity Trends

-

Substituent Effects : Methyl groups at C3 or C5 deactivate the substrate, likely due to steric and electronic destabilization of reactive intermediates .

-

Catalyst Specificity : K₂CO₃ is critical; other bases (e.g., Na₂CO₃) show reduced activity .

Biological Activity

While not a direct chemical reaction, this compound modulates lipid metabolism in vivo by inhibiting enzymes like ATP-citrate lyase and acyl-CoA cholesterol acyltransferase, reducing serum cholesterol in rats .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Furoic acid serves as a valuable building block in organic synthesis. Its derivatives can participate in various chemical reactions, notably Diels–Alder reactions, where it acts as a diene.

Key Findings:

- Diels–Alder Reactions : this compound and its derivatives (such as esters and amides) have been shown to undergo Diels–Alder couplings with maleimide dienophiles. These reactions are enhanced in the presence of water as a solvent and can be conducted under mild conditions, making them attractive for synthetic applications .

- Synthesis of Value-Added Products : The ability to derive this compound from renewable resources like furfural positions it as a sustainable option for producing various carboxylic acids and esters .

Agricultural Applications

Recent studies indicate that this compound exhibits significant biological activity against nematodes, making it a candidate for biocontrol agents in agriculture.

Case Study:

- A study demonstrated that this compound possesses strong nematicidal properties with an LD50 value of 55.05 µg/mL against Meloidogyne incognita. The application of this compound significantly reduced the number of galls on tomato roots during pot experiments . This suggests its potential role in sustainable agriculture practices aimed at controlling nematode populations.

Pharmaceutical Applications

In the pharmaceutical domain, this compound has been explored for its therapeutic potential.

Research Insights:

- The compound has been investigated for its role in traditional medicine and its pharmacological effects. For instance, it has been identified as a constituent in herbal formulations that show promise in managing diabetes mellitus through various biological mechanisms . However, further research is needed to elucidate its exact pharmacological pathways and efficacy.

Food Chemistry

This compound is also relevant in food chemistry, particularly concerning its role as a degradation product of ascorbic acid during thermal processing.

Observations:

- Studies have indicated that thermal processing can increase the concentration of this compound in orange juice, which may have implications for food quality and nutritional value . Understanding these changes is crucial for optimizing food processing techniques.

Antioxidant and Antifungal Activities

The compound has demonstrated antioxidant and antifungal activities, contributing to its potential applications in food preservation and health supplements.

Data Overview:

Wirkmechanismus

The mechanism of action of pyromucic acid involves its oxidation by molecular oxygen, leading to the opening of the furan ring and the formation of various acids. This process is accompanied by the interlinked oxidative decarboxylation of pyromucic acid and the acids formed from it . The molecular targets and pathways involved in these reactions are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Furfural: An aldehyde derived from agricultural residues, used as a solvent in petroleum refining.

Furfuryl Alcohol: A derivative of furfural, used in the production of resins and polymers.

2,5-Furandicarboxylic Acid: A furan derivative used in the production of biodegradable plastics.

Uniqueness of Pyromucic Acid: Pyromucic acid is unique due to its distinctive furan ring structure and its ability to undergo a wide range of chemical reactions.

Biologische Aktivität

2-Furoic acid, a furan derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and nematicidal properties, supported by case studies and experimental findings.

Overview of this compound

This compound (CHO) is an aromatic compound that has been utilized in various applications, including pharmaceuticals and agrochemicals. Its structure features a furan ring, contributing to its biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study focused on derivatives of furan compounds found that certain derivatives showed promising results against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. Notably, derivatives of this compound were tested for their ability to inhibit bacterial growth, showing MIC values as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound derivative 1 | E. coli | 64 |

| This compound derivative 2 | Proteus vulgaris | 32 |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 48 |

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory potential. Compounds derived from furan have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A series of studies indicated that some furan derivatives demonstrated COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib .

Nematicidal Activity

Recent studies have highlighted the nematicidal activity of this compound against root-knot nematodes (Meloidogyne incognita). The compound exhibited a lethal dose (LD) value of 55.05 µg/mL after 48 hours of exposure. This finding suggests potential applications in agricultural pest management .

Table 2: Nematicidal Activity of this compound

| Test Organism | LD (µg/mL) | Time (h) |

|---|---|---|

| Meloidogyne incognita | 55.05 | 48 |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, various derivatives of furan were synthesized and tested against common bacterial strains. The results indicated that modifications to the furan ring could enhance antibacterial properties significantly.

- Nematicidal Effectiveness : A study involving the nematode-trapping fungus Dactylellina haptotyla revealed that during nematode trapping, the production of secondary metabolites including this compound was crucial for its nematicidal action. The isolation and characterization of this compound provided insights into its mechanism of action against nematodes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing high-purity 2-Furoic acid in laboratory settings?

- Methodological Answer : High-purity this compound (≥98%) is typically synthesized via oxidation of furfural using catalytic methods. Structural characterization employs techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylic acid (-COOH) and aromatic furan ring. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

- Key Data :

- Melting point: 128–132°C (lit.)

- Boiling point: 230–232°C (lit.)

- Purity grades: 98%, 99% (industrial, food, pharmaceutical) .

Q. How is this compound quantified in complex biological matrices like honey or serum?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV or mass spectrometry detection is optimal. For honey analysis, a validated RP-HPLC protocol resolves this compound alongside derivatives (e.g., 5-hydroxymethylfurfural) using a C18 column and acetonitrile/water mobile phase. Limits of detection (LOD) range from 0.1–0.5 µg/mL .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hypolipidemic effects, and how are these studied in vivo?

- Methodological Answer : In rodent models, this compound reduces serum cholesterol (41%) and triglycerides by inhibiting hepatic acyltransferase activity. Studies involve oral administration (50–100 mg/kg/day) over 4–6 weeks, with lipid profiles analyzed via enzymatic assays. Histopathological evaluation of liver tissues assesses toxicity .

- Contradictions : While effective in lowering lipids, mutagenesis risks (reported in market analyses) necessitate parallel genotoxicity assays (e.g., Ames test) to reconcile therapeutic potential with safety .

Q. How do researchers address contradictions between this compound’s optical applications and potential health risks?

- Methodological Answer : Nonlinear optical (NLO) studies use single-crystal X-ray diffraction to confirm this compound’s suitability in photonic devices. Concurrently, cytotoxicity assays (e.g., MTT on human cell lines) evaluate mutagenic risks. For example, EC₅₀ values >100 µG/mL suggest low acute toxicity, supporting cautious application in optics .

Q. What strategies optimize this compound’s stability in pharmaceutical formulations?

- Methodological Answer : Stability is enhanced via salt formation (e.g., sodium furoate) or encapsulation in lipid nanoparticles. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Excipient compatibility studies (DSC/TGA) identify inert carriers like microcrystalline cellulose .

Q. Interdisciplinary Research Applications

Q. Safety and Handling in Research

- Storage : Stable at -20°C for 3 years (solid) or -80°C for 1 year (DMSO solutions). Avoid moisture and strong oxidizers .

- Hazards : Corrosive to skin/eyes (wear PPE: gloves, goggles). Dust inhalation risks require fume hood use .

Eigenschaften

IUPAC Name |

furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041420 | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1 mg/mL at 15 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88-14-2, 26447-28-9 | |

| Record name | 2-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577F6494A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.